molecular formula C19H18FIN2O2 B8452516 1h-Indazole-1-carboxylic acid,3-(3-fluorophenyl)-5-(iodomethyl)-,1,1-dimethylethyl ester

1h-Indazole-1-carboxylic acid,3-(3-fluorophenyl)-5-(iodomethyl)-,1,1-dimethylethyl ester

Cat. No.: B8452516
M. Wt: 452.3 g/mol
InChI Key: MUKHNZCEZHCXJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1h-Indazole-1-carboxylic acid,3-(3-fluorophenyl)-5-(iodomethyl)-,1,1-dimethylethyl ester is a useful research compound. Its molecular formula is C19H18FIN2O2 and its molecular weight is 452.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C19H18FIN2O2

Molecular Weight

452.3 g/mol

IUPAC Name

tert-butyl 3-(3-fluorophenyl)-5-(iodomethyl)indazole-1-carboxylate

InChI

InChI=1S/C19H18FIN2O2/c1-19(2,3)25-18(24)23-16-8-7-12(11-21)9-15(16)17(22-23)13-5-4-6-14(20)10-13/h4-10H,11H2,1-3H3

InChI Key

MUKHNZCEZHCXJW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)CI)C(=N1)C3=CC(=CC=C3)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 500 mg of tert-butyl 5-(chloromethyl)-3-(3-fluorophenyl)-1H-1-indazolecarboxylate produced in Production Example I-24-b in 2.5 ml acetone was added 218 mg of sodium iodide, and the mixture was stirred at room temperature for 2 hours. After filtering off the resulting sodium chloride through Celite, the solvent was evaporated, to give 638 mg of the title compound as bright yellow crystals.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
218 mg
Type
reactant
Reaction Step Two
Quantity
2.5 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.